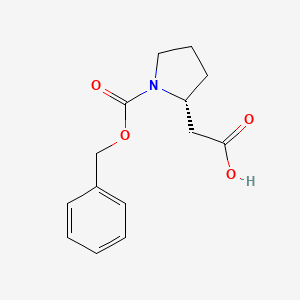
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside is a complex and multifaceted biomedical compound known for its antitumor and antiviral properties. This compound is widely used in the study of cancer and viral infections due to its unique chemical structure and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside involves several steps. One common method includes the use of halide ion-promoted glycosidation. This process involves methanol and the disaccharide bromide derived from methyl 2-azido-3-O-(2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-1-thio-β-D-galactopyranoside .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its antitumor and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds
Wirkmechanismus
The mechanism of action of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its antitumor and antiviral effects. The exact molecular targets and pathways are still under investigation, but its ability to disrupt cellular functions is well-documented.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside
- Methyl 2-acetamido-2-deoxy-a-D-galactopyranoside
Uniqueness
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside is unique due to its specific benzylidene protection at the 4,6 positions, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and medicine.
Eigenschaften
Molekularformel |
C16H21NO6 |
|---|---|
Molekulargewicht |
323.34 g/mol |
IUPAC-Name |
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)/t11-,12-,13-,14-,15?,16+/m1/s1 |
InChI-Schlüssel |
XCDVOAZVARITEI-ULFACSLRSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OC)O |
Kanonische SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)

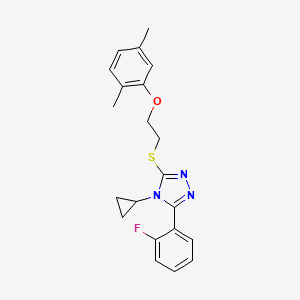
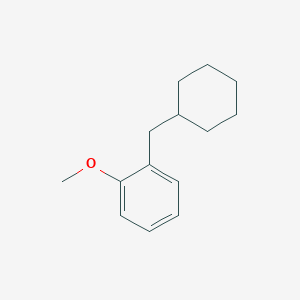

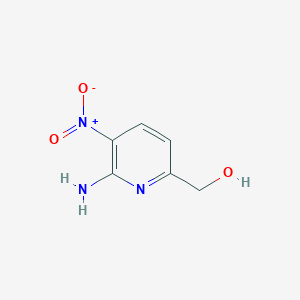
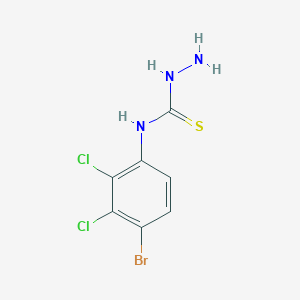


![Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)-](/img/structure/B12849855.png)



